molecular formula C9H8N2O3 B1361412 6-Methoxyquinoxaline-2,3-diol CAS No. 31910-18-6

6-Methoxyquinoxaline-2,3-diol

Cat. No.: B1361412
CAS No.: 31910-18-6
M. Wt: 192.17 g/mol
InChI Key: CHTYMWBYHAIEOF-UHFFFAOYSA-N
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Description

6-Methoxyquinoxaline-2,3-diol is a heterocyclic compound with the molecular formula C9H8N2O3. It is a derivative of quinoxaline, a bicyclic compound containing fused benzene and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoxaline-2,3-diol typically involves the reaction of substituted 1,2-phenylenediamine with benzyl under various solvents such as ethanol, tetrahydrofuran, acetonitrile, ethyl acetate, and toluene, or under solvent-free conditions . One common method involves dissolving 6-methoxy-1,4-dihydro-quinoxaline-2,3-dione in phosphorus oxychloride and refluxing the mixture for 24 hours. The reaction is terminated using a water and methanol solution, and the resulting precipitate is filtered and dried under reduced pressure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis often involves similar reaction conditions as laboratory methods, with adjustments for scalability and cost-effectiveness. The use of green chemistry approaches and cost-effective methods is emphasized in recent research .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinoxaline-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphoryl chloride can yield 2,3-dichloro-6-methoxyquinoxaline .

Mechanism of Action

The mechanism of action of 6-Methoxyquinoxaline-2,3-diol involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes or receptors, leading to its biological effects. For instance, quinoxaline derivatives can inhibit the reabsorption of sodium ions in renal tubules, resulting in diuretic effects .

Comparison with Similar Compounds

Uniqueness: 6-Methoxyquinoxaline-2,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTYMWBYHAIEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351372
Record name 6-methoxyquinoxaline-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31910-18-6
Record name 1,4-Dihydro-6-methoxy-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31910-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methoxyquinoxaline-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Quinoxalinedione, 1,4-dihydro-6-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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